4-(Benzyloxy)-2-fluorocyclohexan-1-one
Overview
Description
4-(Benzyloxy)-2-fluorocyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a benzyloxy group and a fluorine atom attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-fluorocyclohexan-1-one typically involves the introduction of the benzyloxy group and the fluorine atom onto the cyclohexanone ring. One common method involves the reaction of 4-hydroxy-2-fluorocyclohexanone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group or the fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-fluorocyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-fluorocyclohexan-1-one involves its interaction with specific molecular targets. The benzyloxy group and the fluorine atom can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the fluorine atom and the cyclohexanone ring.
2-Fluorocyclohexanone: Lacks the benzyloxy group.
4-Benzyloxybenzyl chloride: Contains a benzyloxy group but has a different core structure.
Uniqueness
4-(Benzyloxy)-2-fluorocyclohexan-1-one is unique due to the presence of both the benzyloxy group and the fluorine atom on the cyclohexanone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15FO2 |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
2-fluoro-4-phenylmethoxycyclohexan-1-one |
InChI |
InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
KBAAMMVYXJFIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(CC1OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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